amine CAS No. 1152839-68-3](/img/structure/B1416313.png)

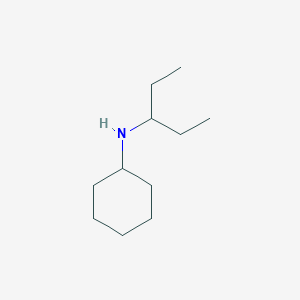

[(1-methyl-1H-pyrazol-4-yl)methyl](propyl)amine

Übersicht

Beschreibung

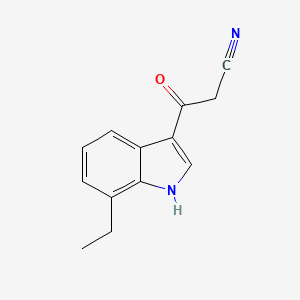

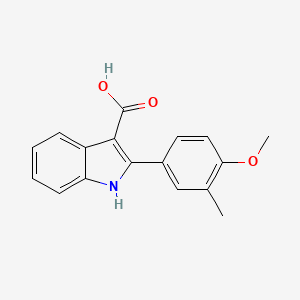

“(1-methyl-1H-pyrazol-4-yl)methylamine” is an organic compound with the CAS Number: 1152839-68-3 . It has a molecular weight of 153.23 . The compound is in liquid form .

Synthesis Analysis

The synthesis of pyrazole compounds, which includes “(1-methyl-1H-pyrazol-4-yl)methylamine”, involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .

Molecular Structure Analysis

The InChI Code for “(1-methyl-1H-pyrazol-4-yl)methylamine” is 1S/C8H15N3/c1-3-4-9-5-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3 . The InChI key is IASSGUCHCVUBGG-UHFFFAOYSA-N .

Chemical Reactions Analysis

Pyrazole compounds, including “(1-methyl-1H-pyrazol-4-yl)methylamine”, can undergo a variety of chemical reactions. For instance, pyrazoles react with potassium borohydride to form a class of ligands known as scorpionates . Pyrazole itself reacts with potassium borohydride at high temperatures (~200 °C) to form a tridentate ligand known as Tp ligand .

Physical And Chemical Properties Analysis

“(1-methyl-1H-pyrazol-4-yl)methylamine” is a liquid . It has a molecular weight of 153.23 .

Wissenschaftliche Forschungsanwendungen

Antitumor, Antifungal, and Antibacterial Properties

(1-methyl-1H-pyrazol-4-yl)methylamine and its derivatives have shown potential in antitumor, antifungal, and antibacterial applications. For example, Titi et al. (2020) synthesized pyrazole derivatives and identified their biological activity against breast cancer and microbes. The compounds displayed significant potential in combating these diseases, showcasing their versatility in medical applications (Titi et al., 2020).

Catalytic Applications

This compound has also been studied for its use in catalysis. Choi et al. (2015) investigated cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands. These complexes were found to be effective in the polymerization of methyl methacrylate, demonstrating the compound’s utility in industrial chemical processes (Choi et al., 2015).

Corrosion Inhibition

The compound's derivatives have shown effectiveness in corrosion inhibition. Chetouani et al. (2005) explored the inhibitory effect of new synthesized bipyrazole compounds on corrosion of pure iron in acidic media. These findings are significant for industrial applications, particularly in protecting metal surfaces (Chetouani et al., 2005).

Biological Evaluation and Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Sindhu et al. (2016) synthesized molecular hybrids containing pyrazole and evaluated their antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. This research contributes to the ongoing search for new and effective antimicrobial compounds (Sindhu et al., 2016).

Cytotoxic Activity

The compound has also been explored for its cytotoxic activity. Kodadi et al. (2007) investigated two new tripodal compounds for their cytotoxic properties against tumor cell lines. This research could lead to the development of new therapeutic agents for cancer treatment (Kodadi et al., 2007).

Polymerization Catalysts

In the field of polymer chemistry, the compound has been used as a catalyst. Matiwane et al. (2020) studied pyrazolyl compounds in the polymerization of CO2 and cyclohexene oxide, highlighting their potential in creating environmentally friendly polymers (Matiwane et al., 2020).

Safety and Hazards

Zukünftige Richtungen

The future directions for “(1-methyl-1H-pyrazol-4-yl)methylamine” and similar compounds could involve further exploration of their potential therapeutic applications, given the observed inhibitory activities against certain cell lines . Additionally, the development of novel ligands from pyrazole compounds could be another area of future research .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .

Mode of Action

The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can lead to conformational changes in the target proteins, altering their function .

Biochemical Pathways

Similar compounds have been shown to influence various cellular pathways, including signal transduction, metabolic processes, and cell cycle regulation .

Result of Action

Based on the activities of similar compounds, it may influence cellular processes such as signal transduction, gene expression, and cell proliferation .

Action Environment

The action, efficacy, and stability of (1-methyl-1H-pyrazol-4-yl)methylamine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules . For example, the compound’s activity may be enhanced or inhibited by the presence of certain ions or other compounds .

Eigenschaften

IUPAC Name |

N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-9-5-8-6-10-11(2)7-8/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASSGUCHCVUBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)

![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)

![5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1416245.png)

![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)